![molecular formula C24H29N7O2 B2359484 [4-(2-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251627-89-0](/img/structure/B2359484.png)
[4-(2-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a methoxyphenyl group, a piperazino group, a piperidino group, a pyrimidinyl group, and an imidazolyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 499.7±45.0 °C at 760 mmHg, and a flash point of 256.0±28.7 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 2.11, and its ACD/LogD (pH 5.5) is 3.06 .Scientific Research Applications
Neuroreceptor Imaging
The compound has been investigated for its potential use in neuroreceptor imaging. Specifically, it targets the 5-HT1A receptors, which play a crucial role in mood regulation and anxiety. Visualization of these receptors in the human brain using techniques like PET (Positron Emission Tomography), SPECT (Single Photon Emission Computed Tomography), or MRI (Magnetic Resonance Imaging) is essential for managing and treating neurological disorders. Researchers have developed metal complexes (such as Gd3+, Eu3+, and Ga3+) of DO3A-butyl-MPP (the compound ) to serve as brain imaging agents. These complexes were labeled with GdCl3 for MRI studies and 68GaCl3 for PET studies. The compound demonstrated promising brain uptake in rat models .
Functionalization of Pyrazolylvinyl Ketones
The compound can be used in organic synthesis to functionalize pyrazolylvinyl ketones via Aza-Michael addition reactions. This application is relevant in medicinal chemistry and drug discovery .
Preparation of Cyclic Amine-Substituted Tröger’s Base Derivatives
Researchers have explored the compound’s utility in preparing cyclic amine-substituted Tröger’s base derivatives. Tröger’s base is a unique molecule with interesting structural properties, and its derivatives find applications in various fields, including supramolecular chemistry and materials science .
Synthesis of Functionalized Bis(mercaptoimidazolyl)borates
The compound can react with activated esters to yield functionalized bis(mercaptoimidazolyl)borates. These borate derivatives have potential applications in coordination chemistry, catalysis, and materials science .
Novel Triazole Derivative Synthesis
In a three-step protocol, the compound has been used to synthesize a novel triazole derivative: 2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This compound may have applications in medicinal chemistry and pharmacology .
Spectroscopic Characterization
The compound has been characterized using spectroscopic techniques (XRD, FT-IR, FT-Raman, and NMR). Such studies contribute to understanding its structure and properties, which can inform further applications .
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .
Mode of Action
The compound interacts with AChE, inhibiting its activity and thus preventing the breakdown of acetylcholine . This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic neurotransmission pathway . This can have downstream effects on various physiological processes, including memory and cognition, muscle contraction, and heart rate .
Pharmacokinetics
The compound was administered at doses of 3 and 5 mg/kg for 6 weeks in an in vivo study .
Result of Action
The compound’s action results in enhanced cholinergic neurotransmission due to increased acetylcholine levels . In an in vivo study, treatment with the compound improved short-term memory and anxiety levels in rats treated with aluminium chloride . It also attenuated the neurotoxic effects of aluminium chloride, as shown by the improvement in rats’ performance in a water maze test and a decrease in AChE activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound’s efficacy was demonstrated in an in vivo study, suggesting that it can exert its effects in a complex biological environment .
properties
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-33-21-8-4-3-7-20(21)28-11-13-30(14-12-28)24(32)19-16-31(18-27-19)23-15-22(25-17-26-23)29-9-5-2-6-10-29/h3-4,7-8,15-18H,2,5-6,9-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCPIBYIRRHNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C=N3)C4=CC(=NC=N4)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dichloro-N-methyl-N-[2-(4-methylphenoxy)ethyl]pyridine-4-carboxamide](/img/structure/B2359402.png)

![N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2359404.png)

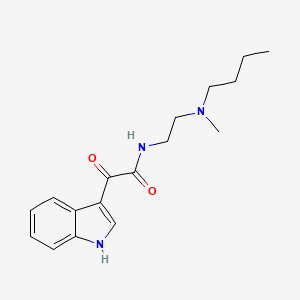
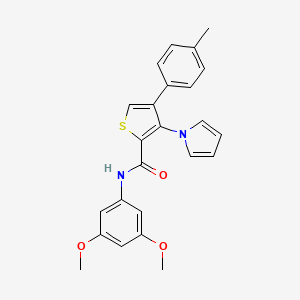
![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B2359411.png)
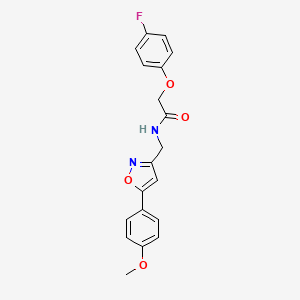
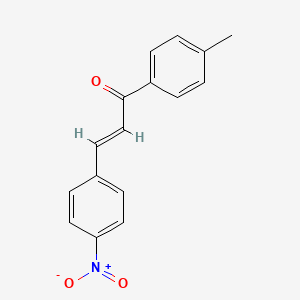
![Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2359420.png)
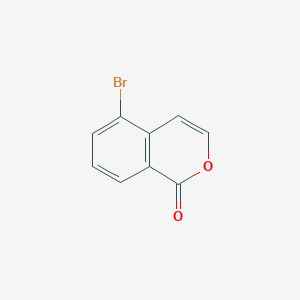
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)